molecular formula C28H26BrO2P B3286247 Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester CAS No. 821806-88-6

Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester

Cat. No. B3286247
M. Wt: 505.4 g/mol
InChI Key: KTIWHCPFKDGXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester is a chemical compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.2 g/mol . It is also known by other names such as Propionic acid, benzyl ester , Benzyl propionate , and Benzyl propanoate . This compound belongs to the class of organic esters and contains a phenylmethyl group.


Molecular Structure Analysis

The compound’s molecular structure consists of a propanoic acid moiety (a three-carbon carboxylic acid) linked to a phenylmethyl ester group. The bromotriphenylphosphoranyl substituent is attached to the propanoic acid portion. The 2D and 3D structures can be visualized using appropriate software tools .

properties

IUPAC Name

benzyl 2-[bromo(triphenyl)-λ5-phosphanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrO2P/c1-23(28(30)31-22-24-14-6-2-7-15-24)32(29,25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,23H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIWHCPFKDGXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70838872
Record name Benzyl 2-[bromo(triphenyl)-lambda~5~-phosphanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70838872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester

CAS RN

821806-88-6
Record name Benzyl 2-[bromo(triphenyl)-lambda~5~-phosphanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70838872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester
Reactant of Route 5
Reactant of Route 5
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester
Reactant of Route 6
Reactant of Route 6
Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.